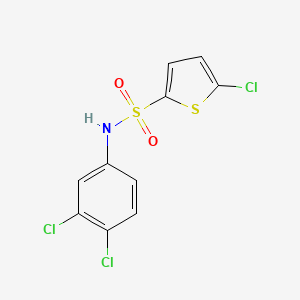
2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-N-(3,4-diclorofenil)-2-tiofenosulfonamida es un compuesto químico con una estructura compleja que incluye un anillo de tiofeno, un grupo sulfonamida y múltiples átomos de cloro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-N-(3,4-diclorofenil)-2-tiofenosulfonamida normalmente implica la reacción de cloruro de 5-cloro-2-tiofenosulfonilo con 3,4-dicloroanilina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se purifica luego utilizando técnicas como recristalización o cromatografía para obtener el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas para garantizar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-N-(3,4-diclorofenil)-2-tiofenosulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: Los átomos de cloro pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Cloro-N-(3,4-diclorofenil)-2-tiofenosulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-N-(3,4-diclorofenil)-2-tiofenosulfonamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La estructura del compuesto le permite interactuar con varias vías biológicas, lo que puede conducir a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Cloro-2-tiofenosulfonamida
- 5-Cloro-N-(2-clorofenil)-2-tiofenosulfonamida
- 5-Cloro-N-(3-metoxifenil)-2-tiofenosulfonamida
Singularidad
5-Cloro-N-(3,4-diclorofenil)-2-tiofenosulfonamida es único debido a la presencia de múltiples átomos de cloro y la disposición específica de los grupos funcionales.
Propiedades
Número CAS |
646039-77-2 |
|---|---|
Fórmula molecular |
C10H6Cl3NO2S2 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
5-chloro-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6Cl3NO2S2/c11-7-2-1-6(5-8(7)12)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H |
Clave InChI |
PLJBNTPZNMFDNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


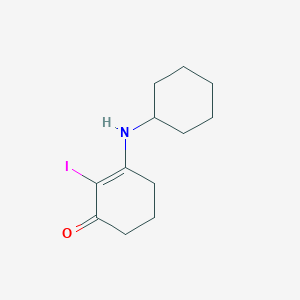
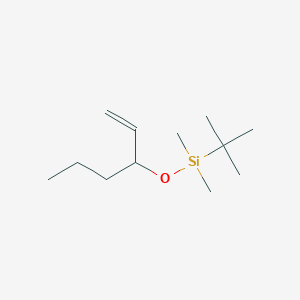
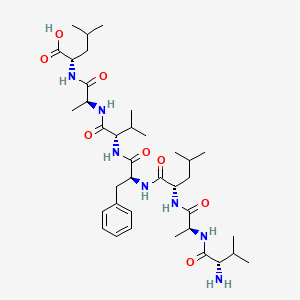
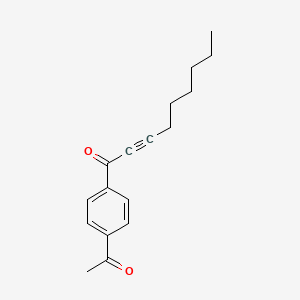
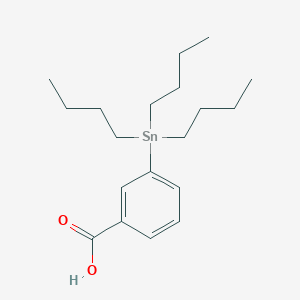
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
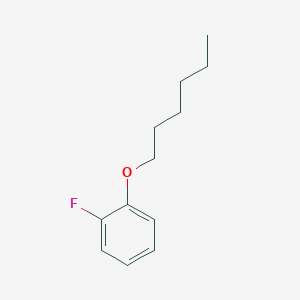
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)

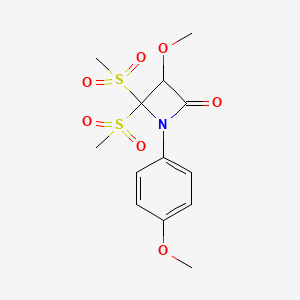
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
